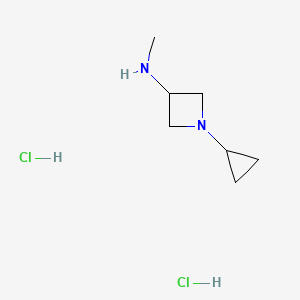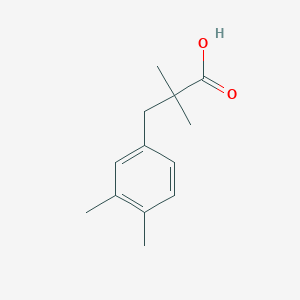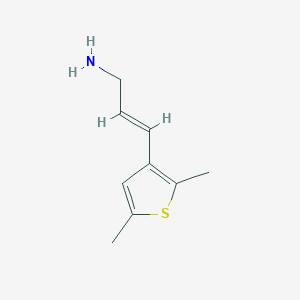
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, an ethylthiophene moiety at the 5th position, and an amine group at the 3rd position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the ethylthiophene moiety: This step involves the alkylation of the pyrazole ring with 5-ethylthiophene-2-carbaldehyde in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-((5-methylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 4-Bromo-1-((5-phenylthiophen-2-yl)methyl)-1h-pyrazol-3-amine
- 4-Bromo-1-((5-chlorothiophen-2-yl)methyl)-1h-pyrazol-3-amine
Uniqueness
4-Bromo-1-((5-ethylthiophen-2-yl)methyl)-1h-pyrazol-3-amine is unique due to the presence of the ethylthiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds
特性
分子式 |
C10H12BrN3S |
|---|---|
分子量 |
286.19 g/mol |
IUPAC名 |
4-bromo-1-[(5-ethylthiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-2-7-3-4-8(15-7)5-14-6-9(11)10(12)13-14/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChIキー |
VHLKXVIQFVBGMW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)CN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)








